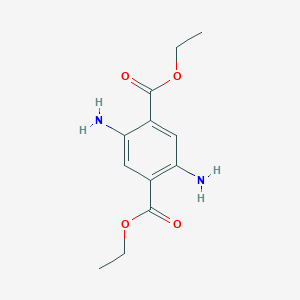

Diethyl 2,5-diaminoterephthalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2,5-diaminobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCBOQRRWZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317461 | |

| Record name | diethyl 2,5-diaminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15403-46-0 | |

| Record name | 15403-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,5-diaminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,5-diaminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Functionalization

Foundational Synthetic Routes to Diethyl 2,5-Diaminoterephthalate

The synthesis of this compound can be achieved through various chemical pathways. Two prominent methods include the synthesis from succinyl succinates and the preparation of diaminoterephthalate intermediates for polymeric materials.

Synthesis from Succinyl Succinates via Amine Condensation and Aerobic Oxidation

One of the foundational routes to produce this compound involves the use of succinyl succinates as starting materials. This process typically involves a two-step reaction sequence: amine condensation followed by aerobic oxidation.

Preparation of Diaminoterephthalate Intermediates for Polymeric Materials

This compound and its derivatives are important intermediates in the synthesis of high-performance polymers. mdpi.com The presence of two amino groups and two ester functionalities allows for polycondensation reactions, leading to the formation of polyesters, polyamides, and polyimides. These polymers often exhibit desirable properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics.

The preparation of these intermediates often involves multi-step synthetic sequences to introduce the necessary functional groups onto the terephthalate (B1205515) scaffold. researchgate.net For instance, the synthesis may start from terephthalic acid or its derivatives, followed by nitration, reduction of the nitro groups to amino groups, and esterification. The purity and precise structure of the diaminoterephthalate intermediate are critical for achieving the desired properties in the final polymeric material.

Targeted Functionalization of the Diaminoterephthalate Scaffold

The this compound molecule offers multiple sites for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives. Targeted functionalization strategies are employed to selectively modify the amino and ester groups, as well as the aromatic ring itself.

Regioselective N-Alkylation through Reductive Amination with Substituted Aldehydes

Regioselective N-alkylation of the amino groups in this compound can be achieved through reductive amination. wikipedia.orglibretexts.orgfrontiersin.org This powerful reaction involves the condensation of the primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comorganic-chemistry.org By using substituted aldehydes, a wide variety of alkyl groups can be introduced onto the nitrogen atoms.

The choice of reducing agent is critical for the success of the reductive amination. masterorganicchemistry.com Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com The reaction conditions, such as pH and solvent, can be optimized to achieve high yields and selectivity. wikipedia.org This method provides a versatile approach to synthesizing N-substituted this compound derivatives with tailored properties.

| Reactant 1 | Reactant 2 | Product | Reducing Agent |

| This compound | Substituted Aldehyde | N-Substituted this compound | Sodium Borohydride |

| This compound | Substituted Aldehyde | N-Substituted this compound | Sodium Cyanoborohydride |

| This compound | Substituted Aldehyde | N-Substituted this compound | Sodium Triacetoxyborohydride |

Amidation Reactions for Conjugate Assembly

The amino groups of this compound can readily undergo amidation reactions with carboxylic acids or their activated derivatives to form amide bonds. researchgate.net This reaction is fundamental for the assembly of larger molecular structures and conjugates. Amidation can be facilitated by coupling agents such as carbodiimides (e.g., EDC) or phosphonium (B103445) or uronium salts (e.g., HBTU, HATU). researchgate.net

These reactions are widely used in peptide synthesis and for conjugating the diaminoterephthalate core to other molecules, such as biomolecules, fluorophores, or polymers. researchgate.net The resulting amides are generally stable, and the reaction conditions can be controlled to achieve selective mono- or di-amidation.

| Amine | Carboxylic Acid Derivative | Coupling Agent | Product |

| This compound | Activated Carboxylic Acid | EDC | Amide Conjugate |

| This compound | Activated Carboxylic Acid | HBTU | Amide Conjugate |

Incorporation of Click Chemistry Handle Moieties (e.g., Cyclooctyne (B158145), Azide)

The introduction of "click chemistry" handles onto the diaminoterephthalate scaffold enables its efficient and specific covalent attachment to other molecules. Azide (B81097) and cyclooctyne moieties are particularly valuable for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Researchers have successfully synthesized bifunctionalized diaminoterephthalate dyes bearing these handles. researchgate.netresearchgate.net For example, a DAT derivative has been prepared featuring both an azide group for click chemistry and a biotin (B1667282) unit for streptavidin binding. science.gov In another variation, a maleimide (B117702) unit (for reaction with thiols) was combined with a cyclooctyne moiety for copper-free click ligation. researchgate.netresearchgate.net These syntheses demonstrate the modularity of the DAT scaffold, allowing for the creation of dual-function probes. The synthesis typically involves the alkylation of the amino groups with side chains that are pre-functionalized with the desired click chemistry handle. researchgate.net

| Click Handle | Complementary Group | Reaction Type | Example Application |

| Azide | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ligation to biomolecules, surface functionalization. science.gov |

| Cyclooctyne | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free ligation in biological systems. researchgate.net |

| Terminal Alkyne | Azide | CuAAC or SPAAC (with activated alkynes) | Conjugation to azide-tagged proteins or surfaces. |

Synthesis of Advanced this compound Derivatives

Building upon the fundamental functionalization techniques, a range of advanced DAT derivatives have been developed for specific, high-performance applications.

Preparation of Bis-silylated Diaminoterephthalate Precursors for Hybrid Materials

For the creation of novel organic-inorganic hybrid materials, DAT precursors bearing silyl (B83357) groups have been synthesized. These silyl groups, typically trialkoxysilanes, can undergo hydrolysis and polycondensation (sol-gel processes) to form a silica (B1680970) network, thereby covalently embedding the fluorescent DAT core into a solid matrix.

A key example is the synthesis of diethyl 2,5-bis[N,N'-(3-triethoxysilyl)propylurea]terephthalate. researchgate.net This precursor was prepared from a diaminoterephthalate derivative and was subsequently used to create highly fluorescent organosilicas through both self-condensation and co-condensation with tetraethoxysilane (TEOS). researchgate.net These hybrid materials exhibit strong fluorescence and are of interest for applications in sensing and photonics. The general approach involves reacting the amino groups of the DAT core with a reagent containing the trialkoxysilyl function, such as isocyanatopropyltriethoxysilane, to form a stable urea (B33335) linkage. researchgate.netresearchgate.net The resulting bis-silylated monomer can then be polymerized to form structured bioorganic-inorganic materials. rsc.org

Conjugation with Biomolecules and Fluorinated Residues (e.g., α-Lipoic Acid)

The DAT fluorophore can be conjugated to biomolecules to create fluorescent probes. To anchor these probes to specific surfaces, such as gold, moieties like α-lipoic acid (ALA) are introduced. Furthermore, the incorporation of fluorinated residues provides a unique spectroscopic tag for detection methods like X-ray photoelectron spectroscopy (XPS).

Bifunctional DAT dyes have been prepared that incorporate both an ALA unit and a fluorinated group. epfl.ch In one synthetic route, mono-N-Boc-protected diethyl diaminoterephthalate is first reacted with a para-(trifluoromethyl)-substituted benzaldehyde (B42025) via reductive amination. epfl.ch Following deprotection of the second amino group, the ALA unit is attached via a standard amidation coupling protocol. epfl.ch The resulting conjugate shows strong fluorescence and the trifluoromethyl group serves as a clear marker in XPS analysis of self-assembled monolayers on gold surfaces. epfl.ch

| Conjugate | Functional Units | Key Synthetic Steps | Resulting Properties |

| DAT-ALA-CF₃ | α-Lipoic Acid, p-(Trifluoromethyl)benzyl | Reductive amination, Amidation | Fluorescence, Surface binding (gold), XPS tag. epfl.ch |

Synthesis of Photoactive Triads for Electron Transfer Studies (e.g., Retinoic Acid, Fullerene C60 Conjugates)

The robust photo- and electrochemical properties of the diaminoterephthalate core make it an excellent component in multi-component systems designed for studying photoinduced electron transfer. By conjugating DAT to electron donors or acceptors, photoactive triads can be constructed.

A notable example is the conjugation of DAT with all-trans-retinoic acid (ATRA), a biologically significant vitamin A derivative. acs.org The resulting DAT-ATRA conjugate was synthesized and evaluated as a biocompatible and functional molecular tool for retina research, allowing the tracking of ATRA in neuronal cells. acs.org

Furthermore, the ligation of DAT dyes with fullerene (C60), a potent electron acceptor, has been reported as feasible through cycloaddition reactions. researchgate.net While a specific triad (B1167595) for electron transfer studies involving DAT, a linker, and C60 is a logical extension, the initial reports confirm the chemical accessibility of such conjugates. researchgate.net These molecular assemblies are of fundamental interest for applications in artificial photosynthesis and molecular electronics.

Advanced Spectroscopic and Structural Characterization

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is critical to understanding the physical and chemical properties of a material. For Diethyl 2,5-diaminoterephthalate, this involves exploring its crystal structure and potential for different solid forms and transformations.

While specific crystallographic data for unsubstituted this compound is not extensively detailed in publicly accessible literature, X-ray diffraction (XRD) analysis has been employed to confirm its crystalline nature. The study of related terephthalate (B1205515) derivatives offers insights into the potential structural motifs. For instance, terephthalic acid itself is known to exhibit polymorphism, with at least two different crystalline forms (Form I and Form II) having been characterized. rsc.org

In a closely related derivative, Diethyl N,N′-diphenyl-2,5-diaminoterephthalate, X-ray crystallography has revealed detailed structural information. One form of this compound exists as a benzene (B151609) complex, crystallizing in the triclinic space group P-1 with one molecule in the unit cell. rsc.org The structure is formed by the translation of the centrosymmetric molecule in three dimensions. rsc.org Another derivative, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, crystallizes in the orthorhombic space group Pbca, forming stacks of molecules joined by hydrogen bonds. researchgate.netmdpi.com These examples highlight the propensity of terephthalate derivatives to form well-defined crystal structures, often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

Solid-state transformations involve changes in the crystalline structure of a material, which can be induced by various stimuli such as heat, pressure, or exposure to vapors.

The study of the thermal transformation of the orange benzene complex of Diethyl N,N′-diphenyl-2,5-diaminoterephthalate to a red, solvent-free form provides a clear example of a solid-state reaction. rsc.org This process involves the removal of benzene molecules from the crystal lattice, leading to a significant structural rearrangement. Such transformations are generally understood to proceed via nucleation of the new phase, followed by the growth and migration of the reaction front through the crystal. The kinetics of these processes are often complex and can be influenced by factors such as crystal defects and the anisotropy of the crystal lattice. In semi-crystalline polymers like poly(ethylene terephthalate) (PET), the amorphous phase can be divided into a rigid amorphous fraction (RAF) and a mobile amorphous fraction (MAF), with the RAF being an intermediate phase on the surface of crystallites. mdpi.com

The stability and transformations of molecular crystals can be significantly affected by external factors like mechanical stress and the presence of solvent vapors. While specific studies on this compound are not detailed, general principles observed in related systems are applicable. The mechanical properties of molecular crystals, such as their ability to bend or twist, are increasingly being studied. rsc.orgresearchgate.net These properties are intrinsically linked to the underlying crystal structure and intermolecular forces. For instance, amino acid crystals can exhibit exceptional mechanical robustness due to strong hydrogen bonding networks. nih.govnih.gov

Solvent vapors can induce phase transitions in organic solids, even in the absence of the formation of solvates. nih.gov The presence of a solvent can influence the crystallization process by interacting with different crystal faces, thereby affecting the crystal habit and potentially leading to the formation of different polymorphs. nih.govnih.gov The rate of phase transitions can be significantly accelerated in the presence of solvent vapors due to increased molecular mobility at the crystal surface.

Investigation of Solid-State Molecular Rearrangements and Phase Transformations

Solution-Phase Spectroscopic Characterization

In solution, the spectroscopic properties of a molecule can provide valuable information about its electronic structure and its interactions with the surrounding solvent molecules.

Derivatives of 2,5-diaminoterephthalate (DAT) are known to be efficient fluorescent dyes that are also redox-active. nih.gov Their electronic absorption and emission spectra are sensitive to the substituents on the diaminoterephthalate core and the nature of the solvent.

A study of seven different DAT derivatives in dichloromethane (B109758) revealed that their absorption and emission wavelengths are influenced by the electron-donating or electron-accepting nature of the substituents. nih.gov This sensitivity to the chemical environment is a hallmark of solvatochromism, where the color of a compound changes with the polarity of the solvent.

The unsubstituted this compound (referred to as compound 1 in the study) exhibits an absorption maximum at 434 nm and an emission maximum at 581 nm in dichloromethane, resulting in a significant Stokes shift of 147 nm. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is often related to the extent of structural rearrangement in the excited state and the interaction with the solvent. The introduction of electron-donating groups generally leads to a red-shift (to longer wavelengths) in both absorption and emission, while electron-withdrawing groups cause a blue-shift (to shorter wavelengths). nih.gov

| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 1 | -NH2 | 434 | 581 | 147 |

| 2 | -NHCH3 | 478 | 598 | 120 |

| 3 | -N(CH3)2 | 475 | 589 | 114 |

| 4 | -Piperidinyl | 475 | 589 | 114 |

| 5 | -NH2, -NH-CO-CF3 | 409 | 503 | 94 |

| 6 | -NH-CO-CF3 | 367 | 445 | 87 |

| 7 | -NH-CH2-CH=CH2 | 475 | 589 | 114 |

Data sourced from a study on electron transfer and excitation processes in 2,5-diaminoterephthalate derivatives. nih.gov

This solvatochromic behavior indicates a significant change in the dipole moment of the molecule upon electronic excitation, leading to different degrees of stabilization by solvents of varying polarity. This property is crucial for the application of these compounds as fluorescent probes and sensors.

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Derivatives of 2,5-diaminoterephthalate are recognized as efficient and intensely fluorescent dyes. metu.edu.trnih.gov Their optical properties, including absorption and emission wavelengths, are notably influenced by the nature of the substituents on the DAT core and the hydrogen bonding capability of the solvent. metu.edu.trnih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter for these compounds. nih.govkobv.de It can be determined relative to a known standard or on an absolute basis using calorimetric methods. researchgate.netatto-tec.com For instance, the quantum yield of one DAT derivative was determined to be 0.30 ± 0.02 in PBS buffer using fluorescein (B123965) as a standard. researchgate.net

The substitution pattern on the DAT core significantly impacts the photophysical properties. For example, a DAT derivative with two electron-donating groups (compound 7) exhibits absorption and emission at 475 nm and 589 nm, respectively, with a Stokes shift of 114 nm. nih.gov In contrast, a derivative with two electron-accepting groups (compound 6) shows blue-shifted absorption and emission at 367 nm and 445 nm, with a smaller Stokes shift of 87 nm. nih.gov A compound with one electron-donating and one electron-accepting group (compound 5) displays intermediate behavior with absorption at 409 nm and emission at 503 nm (Stokes shift of 94 nm). nih.gov

Table 1: Photophysical Properties of Substituted this compound Derivatives

| Compound | Substituent Type | Absorption (λ_abs) | Emission (λ_em) | Stokes Shift |

|---|---|---|---|---|

| Compound 7 | 2 Electron-Donating Groups | 475 nm | 589 nm | 114 nm |

| Compound 5 | 1 Electron-Donating, 1 Electron-Accepting Group | 409 nm | 503 nm | 94 nm |

| Compound 6 | 2 Electron-Accepting Groups | 367 nm | 445 nm | 87 nm |

Data sourced from a study on the electrochemical and photophysical properties of DAT derivatives. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

While this compound itself is an achiral molecule, the introduction of chiral functionalities to the DAT scaffold allows for the investigation of its chiroptical properties using circular dichroism (CD) spectroscopy. metu.edu.tr CD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. wiley.com Research has been conducted on novel chiral DAT derivatives to explore their chiroptical properties, which are influenced by the solvent's hydrogen bonding ability, suggesting potential for use as chiroptical sensors. metu.edu.tr Although the strong near-infrared absorption bands typical for some related complexes are only weakly active in CD, the study of such derivatives provides insight into the influence of stereogenic centers on their chiroptical properties. nih.gov

Electrochemical Properties and Redox Behavior

The redox activity of DAT derivatives is a key feature, allowing for the electrochemical manipulation of their spectral properties. nih.gov

Cyclic Voltammetry for Oxidation Pathways and Formal Potentials

Cyclic voltammetry is a widely used electrochemical technique to study the redox processes of chemical species. iosrjournals.org For DAT derivatives in aprotic media and in the absence of a proton donor, oxidation is expected to occur in two separate one-electron steps. nih.govresearchgate.net The first oxidation is typically quasi-reversible, while the second can be quasi-reversible or irreversible. nih.gov

Cyclic voltammetry experiments on various DAT derivatives have determined their formal potentials (E°′) and the ratio of anodic to cathodic current. researchgate.net For example, a DAT derivative substituted with two methyl groups (compound 2) exhibits a quasi-reversible one-electron oxidation at a formal potential of E°′ = 0.07 V versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. A second one-electron oxidation occurs at 0.69 V. nih.gov Interestingly, DAT derivatives with vastly different substituents can show very similar redox behavior, with formal potentials differing by as little as 0.02 V. nih.gov

Table 2: Electrochemical Data for Selected this compound Derivatives from Cyclic Voltammetry

| Compound | First Formal Potential (E°′₁) vs Fc/Fc⁺ | Second Oxidation Peak (E_pa₂) vs Fc/Fc⁺ |

|---|---|---|

| Compound 2 | 0.07 V | 0.69 V |

Data obtained from cyclic voltammetry studies in dichloromethane. nih.gov

Characterization of One-Electron Transfer Processes

The electrochemical oxidation of DAT derivatives proceeds through one-electron transfer steps. nih.govresearchgate.net The initial one-electron oxidation results in the formation of a radical cation. nih.gov This process is often quasi-reversible, meaning the radical cation can be reduced back to the neutral starting compound in the reverse scan of the cyclic voltammogram. nih.gov The subsequent oxidation step also involves a single electron, leading to a dication. nih.gov The reversibility of these electron transfer steps is influenced by the specific functional groups attached to the DAT core. nih.govresearchgate.net

Surface-Sensitive Analytical Techniques for Conjugates

The ability to functionalize the DAT core allows for its conjugation to other molecules and surfaces, which can then be characterized by surface-sensitive techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Fluorinated Tags

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While specific XPS studies focusing on this compound with fluorinated tags were not found in the provided search results, the principles of XPS are well-established for characterizing surface-bound species. For instance, XPS has been used to analyze the surface of electrodes after electrochemical processes, and Hirshfeld surface analysis, a computational method, is used to visualize non-covalent interactions in crystal packing. mdpi.com If a DAT derivative were functionalized with a fluorinated tag and immobilized on a surface, XPS would be a primary tool for its characterization. The high-resolution spectrum of the Fluorine 1s region would confirm the presence of the tag, and shifts in the binding energies of core-level electrons of Carbon, Nitrogen, and Oxygen atoms of the DAT moiety could provide information about the chemical environment and bonding to the surface.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of computational investigations into terephthalate (B1205515) derivatives, offering a balance between accuracy and computational cost. It has been effectively used to predict the electronic structure, spectroscopic behavior, and reactivity of these systems. Theoretical studies using hybrid functionals like B3LYP with basis sets such as 6-31G* have proven to be suitable and precise for studying the molecular structures and electronic properties of related organic molecules. jocpr.comresearchgate.net

DFT calculations are instrumental in predicting and interpreting the optical properties of molecules like Diethyl 2,5-diaminoterephthalate. For related dialkoxyterephthalate derivatives, DFT has been used to assign absorption bands, including those resulting from intramolecular charge-transfer (ICT) transitions. researchgate.net The amino groups in this compound act as strong electron donors, and the ester groups act as electron acceptors, creating a donor-acceptor system. This architecture is expected to result in significant ICT character in its electronic transitions.

Theoretical studies on analogous donor-acceptor systems show that DFT can predict absorption and emission wavelengths with reasonable accuracy. rsc.org For instance, in studies of 2,5-dialkoxyterephthalates, a band observed between 332–355 nm was assigned to an ICT transition based on computational analysis. researchgate.net Similar calculations for this compound would allow for the correlation of its observed UV-visible absorption and fluorescence spectra with specific electronic transitions, confirming the influence of its amino and ester functional groups.

| Property | Predicted Wavelength (nm) (Analogues) | Experimental Wavelength (nm) (Analogues) | Transition Type |

| Absorption (λ_max) | 332-355 researchgate.net | ~354 researchgate.net | Intramolecular Charge-Transfer (ICT) |

| Emission (λ_em_) | Not specified | ~502 researchgate.net | Fluorescence |

Data based on dialkoxy- and dihydroxy- terephthalate analogues.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. DFT calculations are frequently used to determine the energies and spatial distributions of these orbitals. jocpr.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino groups and the benzene (B151609) ring. Conversely, the LUMO is anticipated to be centered on the electron-accepting diethyl carboxylate groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest-energy electronic transition. A smaller HOMO-LUMO gap typically indicates higher reactivity and a red-shifted absorption spectrum. Theoretical studies on similar donor-acceptor molecules confirm that the orbital interactions are a key factor in determining the singlet-triplet energy difference, which is crucial for applications in materials science like organic light-emitting diodes (OLEDs). rsc.org

| Orbital | Predicted Energy (eV) (Typical for D-A Systems) | Primary Localization |

| HOMO | -5.0 to -6.0 | Amino groups, Benzene Ring |

| LUMO | -1.5 to -2.5 | Carboxylate Groups |

| Energy Gap (ΔE) | 2.5 to 4.0 | Entire Molecule |

Energy values are representative based on general DFT studies of donor-acceptor (D-A) aromatic compounds.

Modeling of Electrochemical Redox Potentials and Electron Transfer Mechanisms

Computational models, particularly those based on DFT, can effectively predict the electrochemical properties of molecules. These calculations can elucidate the redox potentials (oxidation and reduction) and the mechanisms of electron transfer. DFT calculations have been successfully employed to establish a correlation between the electrochemical properties and spectroscopic behavior in derivatives of 2,5-diaminoterephthalic acid. The electron-rich nature of the this compound ring, due to the two amino groups, suggests that it should be relatively easy to oxidize. DFT can model this oxidation potential and provide insight into the stability and structure of the resulting radical cation.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Beyond the electronic properties of single molecules, theoretical studies are vital for understanding the collective behavior governed by non-covalent interactions.

Hydrogen bonding plays a critical role in dictating the structure and properties of terephthalate derivatives in both solution and the solid state. The this compound molecule contains two N-H bonds in each amino group, which can act as hydrogen bond donors, and oxygen atoms in the carbonyl groups, which are effective hydrogen bond acceptors.

In the solid state, these interactions are expected to lead to highly ordered structures. X-ray diffraction studies of analogous compounds, such as Diethyl 2,5-dihydroxyterephthalate, reveal that molecules form planar chains and extended networks through both intramolecular and intermolecular hydrogen bonds. mdpi.com For instance, in Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, the crystal structure consists of stacks of molecules aligned and joined by hydrogen bonds. researchgate.netmdpi.com Theoretical modeling can predict these packing arrangements and calculate the energetic contributions of the hydrogen bonds, confirming their role in stabilizing the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) (from Analogues) | Significance |

| Intramolecular H-Bond | N-H (Amino) | O=C (Ester) | ~1.9 - 2.2 | Planarization of molecule |

| Intermolecular H-Bond | N-H (Amino) | O=C (Ester of adjacent molecule) | ~1.8 - 2.1 | Formation of chains/sheets mdpi.com |

Distances are based on crystallographic data of related dihydroxy- and diamino- aromatic compounds.

Computational simulations can model how individual molecules of this compound self-assemble into larger aggregates. This is particularly relevant for understanding properties in the solid state or concentrated solutions. The planarity of the molecule, combined with intermolecular hydrogen bonding and potential π-π stacking interactions between the aromatic rings, can lead to the formation of well-defined aggregates.

Studies on related halogenated dihydroxyterephthalate esters have shown that molecules can form hydrogen-bonded stacks in the solid state. researchgate.netmdpi.com Simulations can predict the geometry and stability of these stacks. While this compound is an achiral molecule, it is theoretically possible for it to form chiral aggregates (supramolecular chirality). If such aggregation occurs, it would give rise to a chiroptical response, such as circular dichroism (CD) signals. Theoretical simulations could predict whether such chiral assemblies are energetically favorable and what their corresponding chiroptical spectra would look like.

Structure Function Relationships and Rational Molecular Design

Impact of Substituent Effects on Electronic and Photophysical Characteristics

The electronic and photophysical properties of DAT derivatives are highly sensitive to the nature of the substituents attached to the amino groups. By strategically adding electron-donating or electron-withdrawing moieties, it is possible to fine-tune the molecule's absorption and emission characteristics.

The introduction of substituents onto the amino groups of the DAT scaffold directly modulates the electron density of the aromatic ring, which in turn affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation provides a powerful tool for tuning the compound's optical properties.

Electron-donating groups (EDGs) attached to the amino nitrogens increase the electron density of the chromophore. This typically raises the energy level of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic (red) shift in both the absorption and emission wavelengths. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, stabilizing the HOMO and widening the HOMO-LUMO gap. This causes a hypsochromic (blue) shift, moving the absorption and emission to shorter wavelengths.

The Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, is also influenced by these substituents. The parent DAT molecule exhibits a large Stokes shift. The introduction of EDGs or EWGs can alter the geometry and electronic distribution of the molecule in the excited state compared to the ground state, leading to changes in the Stokes shift. For instance, attaching two EDGs can lead to a red-shift in emission and a smaller Stokes shift compared to the unsubstituted DAT. A derivative with one EDG and one EWG can exhibit a significant blue-shift and a much smaller Stokes shift. When two EWGs are present, the absorption and emission are even more blue-shifted.

The following table summarizes the effect of different substituents on the photophysical properties of DAT derivatives in ethanol.

| Compound Derivative | Substituent Type | Absorption Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) |

| Unsubstituted DAT | - | 434 | 581 | 147 |

| Derivative 1 | Two Electron-Donating Groups | 478 | 598 | 120 |

| Derivative 2 | One Electron-Donating, One Electron-Withdrawing Group | 409 | 503 | 94 |

| Derivative 3 | Two Electron-Withdrawing Groups | 367 | 445 | 78 |

This data is illustrative of the principles described and compiled from findings on various DAT derivatives.

Steric hindrance plays a critical role in the photophysical properties of fluorescent dyes by affecting their molecular geometry. For many organic fluorophores, a planar conformation in the excited state is crucial for high fluorescence efficiency, as it maximizes π-orbital overlap.

Introducing bulky substituents, particularly at positions that can cause twisting of the molecular backbone (e.g., ortho-positions of phenyl rings attached to the amino groups), can disrupt this planarity. This steric hindrance can force parts of the molecule out of plane, which may inhibit non-radiative decay pathways that are often associated with molecular motion like rotation or vibration. By restricting these movements, the fluorescence quantum yield can be enhanced.

However, severe steric hindrance can also lead to a loss of conjugation, which would decrease the molar extinction coefficient and potentially shift emission wavelengths. In the solid state, steric engineering is a key strategy. Bulky groups can prevent detrimental intermolecular π–π stacking, a common cause of fluorescence quenching in the solid phase. nih.gov By physically separating the chromophores, aggregation-caused quenching is minimized, leading to a higher solid-state fluorescence quantum yield. nih.gov Therefore, a rational design approach involves balancing the need for planarity to maintain conjugation with the introduction of sufficient steric bulk to prevent aggregation and suppress non-radiative decay.

Strategies for Enhancing Solid-State Luminescence Quantum Yields

Achieving high luminescence quantum yields in the solid state is a significant challenge for many organic fluorophores due to aggregation-caused quenching (ACQ). For DAT derivatives, several strategies can be employed to overcome this limitation.

One of the most effective strategies is the introduction of bulky substituents to induce steric hindrance, as discussed previously. By strategically placing large groups on the DAT scaffold, it is possible to disrupt the close packing of molecules that leads to the formation of non-emissive aggregates or excimers. nih.gov This "steric engineering" approach ensures that the individual chromophores remain isolated even in the solid state, preserving their inherent fluorescence. researchgate.net

Design Principles for Tunable Electrochemical Redox Potentials

Derivatives of diethyl 2,5-diaminoterephthalate are redox-active, a property that allows for the electrochemical manipulation of their spectral characteristics. The core structure can typically undergo two successive one-electron oxidations. The potentials at which these redox events occur can be rationally tuned by modifying the substituents on the amino groups.

The design principles are analogous to those for tuning optical properties. Electron-donating groups increase the electron density on the DAT core, making it easier to remove an electron (i.e., to oxidize the molecule). This results in a lower oxidation potential. Conversely, electron-withdrawing groups decrease the electron density, making the molecule more difficult to oxidize and thus increasing its oxidation potential.

This tunability is valuable for applications where the electrochemical properties are linked to the material's function, such as in electrochromic devices or redox-switchable fluorescent probes. A correlation can be established between the formal potential of the first oxidation and the absorption or fluorescence emission wavelengths. This relationship allows for the predictable design of DAT derivatives with specific, coupled electrochemical and optical responses.

The table below illustrates how different types of substituents can be used to tune the first formal potential (E°′) of DAT derivatives.

| Substituent Type on Amino Groups | Effect on Electron Density | Expected Change in Formal Potential (E°′) |

| Two Electron-Donating Groups | Increases | Lower (easier to oxidize) |

| Two Phenyl Groups | Moderately Donating | Intermediate |

| Two Electron-Withdrawing Groups | Decreases | Higher (harder to oxidize) |

Rational Design of Chiral Diaminoterephthalate Systems for Specific Chiroptical Responses

Introducing chirality to the diaminoterephthalate scaffold opens up possibilities for applications in chiroptical sensing and circularly polarized luminescence (CPL). The rational design of these systems involves attaching chiral moieties to the DAT core and understanding how this structural chirality translates into specific optical responses, such as circular dichroism (CD) signals.

A direct approach to creating chiral DATs is to synthesize derivatives where the amino groups are functionalized with chiral α-amino acids or other chiral building blocks. metu.edu.tr The resulting molecules possess defined stereocenters, and their chiroptical properties can be explored using CD spectroscopy. metu.edu.tr Studies have shown that the optical properties of such chiral DAT derivatives can be sensitive to the solvent environment, particularly its hydrogen-bonding ability, indicating their potential as chiroptical sensors. metu.edu.tr

A more general design principle for boosting chiroptical responses involves the strategic alignment of multiple chiral units to manipulate the electric and magnetic transition dipole moments of the molecule. d-nb.info While not yet demonstrated specifically for DATs, this protocol suggests that creating dimeric or oligomeric structures of chiral DAT units with specific symmetries (e.g., X-shaped or S-shaped alignments) could lead to a significant enhancement of their CD and CPL signals. d-nb.info Theoretical calculations, such as Density Functional Theory (DFT), can be employed in silico to evaluate different designs and predict their chiroptical properties before undertaking their synthesis. metu.edu.tr This computational pre-screening allows for a more rational and efficient design process for novel chiral materials with strong and specific chiroptical responses.

Future Directions and Emerging Research Avenues

Development of Next-Generation Diethyl 2,5-Diaminoterephthalate Derivatives with Enhanced Performance

The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with tailored properties. Researchers are exploring various synthetic pathways to modify this compound and enhance its performance for specific applications.

One promising approach is the alkylation of the two amino groups. A common method to achieve this is through reductive amination, where the amino groups of a this compound ester react with aldehydes to introduce alkyl side chains. This functionalization can significantly influence the electronic and steric properties of the molecule, leading to derivatives with enhanced fluorescence or altered catalytic activity.

Another advanced strategy involves creating orthogonally protected this compound scaffolds. This would allow for the independent modification of the two amino groups and the two carboxylic acid groups, a highly desirable feature for applications in combinatorial chemistry and the synthesis of complex, multifunctional molecules.

Furthermore, researchers are investigating pathways to create dialkyl 2,5-di[(alkoxycarbonyl)amino]terephthalate derivatives. One notable method starts from 2,6-diphenylsulphonyloxy-1H,3H,5H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone. The reaction of this precursor with various amines can yield a range of crystalline products with potentially unique photophysical properties.

The development of these next-generation derivatives is anticipated to unlock new applications for this compound in areas such as advanced sensors, and optoelectronics.

Exploration of Advanced Catalytic Applications Beyond MOFs

While this compound and its parent acid, 2,5-diaminoterephthalic acid (DATPA), have been extensively studied as linkers in MOF-based catalysts, the exploration of their catalytic potential outside of these frameworks is an emerging area of research. The inherent electronic properties and the presence of reactive amine and ester groups suggest that derivatives of this compound could function as catalysts in their own right or as ligands for catalytic metal complexes in homogeneous catalysis.

For instance, the amino groups on the terephthalate (B1205515) scaffold can be functionalized to create chiral environments, opening the door for applications in asymmetric catalysis, a critical technology in the pharmaceutical and fine chemical industries. The development of such catalysts could offer advantages in terms of selectivity and efficiency for specific organic transformations.

Moreover, the core structure could be modified to enhance its solubility in various organic solvents, making it more amenable for use in homogeneous catalytic systems. Research in this area could lead to the discovery of novel catalysts for a wide range of chemical reactions, expanding the utility of this compound beyond its current role in heterogeneous catalysis with MOFs.

Integration into Responsive and Adaptive Smart Materials

The integration of this compound derivatives into smart materials, which can change their properties in response to external stimuli, is a forward-looking research avenue. nih.gov Smart polymers and materials are at the forefront of materials science, with potential applications in drug delivery, sensors, and actuators. nih.govnih.gov

The fluorescent properties of this compound derivatives make them attractive candidates for the development of chemosensors. By functionalizing the core structure with specific recognition units, it may be possible to design sensors that exhibit a change in fluorescence upon binding to a target analyte. This could lead to highly sensitive and selective sensors for environmental monitoring or medical diagnostics.

Furthermore, the incorporation of this compound derivatives as monomers into polymer chains could lead to the creation of novel responsive polymers. The amino and ester groups offer sites for hydrogen bonding and other non-covalent interactions, which could be exploited to create materials that respond to changes in pH, temperature, or light. For example, polymers containing this moiety might exhibit tunable solubility or undergo conformational changes in response to specific triggers, making them suitable for applications in controlled drug release systems or adaptive coatings.

Synergistic Combination of Computational and Experimental Approaches for Material Discovery

The future of material discovery for compounds like this compound lies in the powerful synergy between computational modeling and experimental validation. acs.org Molecular simulations, including density functional theory (DFT) and molecular dynamics (MD), can provide valuable insights into the structure-property relationships of new derivatives before they are synthesized in the lab.

Computational methods can be used to predict the electronic properties, photophysical characteristics, and catalytic activity of hypothetical this compound derivatives. For example, modeling can help to understand how different functional groups attached to the terephthalate core will affect its light absorption and emission properties, guiding the design of more efficient fluorescent materials. acs.org Similarly, simulations can be employed to study the interaction of these derivatives with metal ions or substrates, aiding in the development of more effective catalysts.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2,5-diaminoterephthalate, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 2,5-diaminoterephthalic acid with ethanol under acidic catalysis. Key steps include:

- Amino Group Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification .

- Esterification : React protected intermediates with ethanol and a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.

- Deprotection : Remove protecting groups using acidic (HCl) or basic (NaOH) hydrolysis.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity ≥95% is achievable with controlled stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm esterification and amine presence. Key signals: ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 3.0–5.0 ppm, broad) .

- FT-IR : Peaks at ~3300 cm (N–H stretch), ~1700 cm (C=O ester), and ~1600 cm (aromatic C=C) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion [M+H] at m/z 265.3 (CHNO) .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their electrochemical performance in battery applications?

- Methodological Answer :

- Structural Insights : X-ray crystallography (e.g., Pna2 space group, a = 16.898 Å, b = 12.643 Å, c = 9.422 Å) reveals planar aromatic cores and hydrogen-bonding networks (N–H⋯O, C–H⋯N), enhancing lithium-ion coordination in battery anodes .

- Electrochemical Data :

| Material | Specific Capacity (mAh/g) | Capacity Retention | Ref. |

|---|---|---|---|

| Li-DAT (Lithium salt) | 95 at 0.1C | 90% after 50 cycles |

- Contradictions : Discrepancies in capacity retention may arise from varying crystallinity or solvent residues. Use synchrotron XRD and cyclic voltammetry to correlate structure-performance relationships .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

- Methodological Answer :

- Process Control : Standardize reaction parameters (temperature: 80–100°C, ethanol:HSO ratio 10:1) and use inert atmospheres to prevent oxidation.

- Analytical QC : Implement in-line FT-IR for real-time monitoring of esterification.

- Contamination Risks : Trace metal impurities (e.g., Fe, Cu) from catalysts can alter electrochemical behavior. Use ICP-MS for batch validation .

Q. How can computational modeling predict the solubility and stability of this compound in novel solvents?

- Methodological Answer :

- Hansen Solubility Parameters (HSP) : Predict solubility using HSPiP software. For diethyl esters, δ ≈ 18 MPa, δ ≈ 9 MPa, δ ≈ 7 MPa (similar to dimethyl phthalate derivatives) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess stability. High HOMO-LUMO gaps (~4.5 eV) indicate resistance to redox degradation .

Data Contradictions and Resolution

Q. Why do studies report conflicting thermal stability profiles for this compound?

- Methodological Answer :

- TGA Discrepancies : Decomposition onset temperatures range from 180–220°C due to residual solvents or moisture. Dry samples at 60°C under vacuum for 24 hours pre-analysis.

- DSC Insights : Endothermic peaks at ~120°C correlate with melting points. Use dynamic scanning calorimetry (DSC) at 10°C/min under N .

Safety and Environmental Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to minimize aerosol exposure.

- Spill Management : Absorb with silica gel or vermiculite; avoid aqueous washdown to prevent environmental release .

- Toxicity Data : Limited studies; assume LD (oral, rat) >2000 mg/kg (analogous to diethyl phthalate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.